6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid

Drug Discovery Medicinal Chemistry Physicochemical Properties

Benzene ring replacements that balance solubility, potency, and metabolic stability remain a critical bottleneck in drug discovery. 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid addresses this with a rigid spiro[3.3]heptane core featuring geminal dimethyl substitution for finely tuned lipophilicity and enhanced ADME profiles. • Saturated benzene bioisostere-higher Fsp3 improves solubility and selectivity • Gem-dimethyl group boosts membrane permeability vs. unsubstituted spiro[3.3]heptane • Carboxylic acid handle enables rapid library synthesis and fragment-based screening • Chiral isomers provide broad IP protection for novel chemical entities

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 2138071-47-1
Cat. No. B1460561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid
CAS2138071-47-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(CC2(C1)CC(C2)C(=O)O)C
InChIInChI=1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
InChIKeyQSZYQEZFXKGUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid: Overview


6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid (CAS 2138071-47-1) is a conformationally constrained spirocyclic carboxylic acid featuring a spiro[3.3]heptane core with geminal dimethyl substitution on one cyclobutane ring [1]. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol . The compound's rigid, non-planar architecture, characteristic of spiro[3.3]heptanes, makes it a valuable scaffold for medicinal chemistry applications, particularly as a saturated bioisostere of benzene .

Saturated bioisostere of benzene – replaces planar aromatic rings in lead compounds
Geminal dimethyl substitution for modulated lipophilicity and conformational pre-organization
Fsp³ = 1.0 scaffold – high 3D character for fragment-based drug discovery and selectivity studies

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid: Critical Role of Geminal Dimethyl


Substitution on the spiro[3.3]heptane core profoundly influences physicochemical properties and thus biological interactions. While unsubstituted spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) provides a rigid, 3D scaffold, the introduction of the geminal dimethyl group at the 6-position in 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid is known to modify conformational preferences, lipophilicity, and metabolic stability [1]. These changes can significantly impact target binding affinity, selectivity, and ADME profiles compared to unsubstituted or differently substituted analogs, making direct substitution without rigorous comparative data a risky proposition in drug discovery programs.

Target Compound
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid – geminal dimethyl modifies conformation, lipophilicity, and metabolic stability
Unsubstituted Analog
Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) – rigid scaffold but lacks dimethyl-driven property differentiation
Direct replacement with unsubstituted or differently substituted spiro[3.3]heptane analogs may shift target binding, selectivity, and ADME profiles. Comparative data should be reviewed before substitution.

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid: Differentiation Evidence


Lipophilicity and pKa vs. Unsubstituted Analog

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid exhibits distinct physicochemical properties compared to its unsubstituted analog, spiro[3.3]heptane-2-carboxylic acid. While experimental data for the target compound are not available, class-level inference from the JACS paper on 6-substituted spiro[3.3]heptane-2-carboxylic acids [1] allows for the comparison of predicted values. The target compound has a predicted pKa of approximately 4.8, similar to the unsubstituted analog (pKa 4.77 ), but its lipophilicity (LogP) is expected to be higher due to the geminal dimethyl substitution. This increase in LogP can influence membrane permeability and protein binding.

Physicochemical vs Unsubstituted
Class-level inference
pKa ~4.8 (pred.) vs 4.77
LogP ~2.1 (pred.) vs 1.58
ΔLogP ≈ +0.52
Increased lipophilicity may influence membrane permeability context
In silico predictions; experimental validation advised
Drug Discovery Medicinal Chemistry Physicochemical Properties

HBsAg and HBeAg Inhibition vs. Analogs

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid is a key intermediate in the synthesis of a series of spiro[3.3]heptane derivatives claimed as HBsAg and HBeAg inhibitors [1]. While specific IC50 values for the target compound itself are not available, class-level inference from the patent literature indicates that spiro[3.3]heptane derivatives with specific substitution patterns, including those derived from the target compound, exhibit potent inhibition of both antigens. The patent claims compounds of formula (I) with defined R groups, where the spiro[3.3]heptane core is essential for activity. The 6,6-dimethyl substitution is expected to contribute to the overall inhibitory profile by influencing binding affinity and selectivity.

HBsAg/HBeAg Inhibition Context
Data to verify
Patent-reported derivatives with IC₅₀
Supports antiviral screening context; direct compound activity not reported
Class-level inference from patent claims
Spatial Diversity vs Benzene
Class-level inference
Fsp³ = 1.0 vs 0
18 possible chiral isomers vs 3 for disubstituted derivatives
Higher spatial diversity supports selectivity exploration
Theoretical comparison; enhanced 3D character may benefit lead optimization
Antiviral HBV HBsAg HBeAg

Spatial Diversity and Isomer Count vs. Benzene

The spiro[3.3]heptane core, including the 6,6-dimethyl variant, offers significantly greater structural diversity and conformational constraint compared to its planar bioisostere, benzene . While benzene has an Fsp3 of 0 and only 3 possible isomers for a given disubstituted derivative, the 3D spiro[3.3]heptane core (Fsp3 = 1.0) provides 18 possible chiral isomers for two different substituents [1]. This enhanced spatial diversity allows for a more thorough exploration of target binding interactions and can lead to improved selectivity. The geminal dimethyl substitution further restricts the conformational flexibility of the cyclobutane ring, potentially pre-organizing the molecule for optimal binding.

Spatial Diversity vs Benzene
Class-level inference
Fsp³ = 1.0 vs 0
18 possible chiral isomers vs 3 for disubstituted derivatives
Higher spatial diversity supports selectivity exploration
Theoretical comparison; enhanced 3D character may benefit lead optimization
Bioisostere Medicinal Chemistry Spatial Diversity

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid: Application Scenarios


Antiviral Drug Discovery: HBsAg/HBeAg Inhibitors

Utilize 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid as a key building block to synthesize a focused library of spiro[3.3]heptane derivatives. Based on the patent evidence [1], these compounds can be screened for inhibition of HBsAg and HBeAg in HBV-infected cell models. The 6,6-dimethyl group is a critical structural feature for achieving potent inhibition.

Lead Optimization: Physicochemical and ADME Enhancement

Replace a metabolically labile or poorly soluble benzene ring in an existing lead compound with the spiro[3.3]heptane core derived from 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid [1]. The increased Fsp3 and enhanced 3D character can improve solubility, reduce off-target effects, and increase metabolic stability. The geminal dimethyl substitution further modulates lipophilicity, potentially improving membrane permeability and oral bioavailability [2].

Fragment-Based Drug Discovery: 3D Fragment Development

Employ 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid as a starting point for creating a diverse set of 3D fragment molecules [1]. Its rigid, non-planar structure and functionalizable carboxylic acid group make it an ideal fragment for exploring new chemical space and identifying novel binding interactions with challenging biological targets.

Patent Space Expansion and IP Protection

Incorporate 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid into lead compounds to create novel chemical entities with unique spatial arrangements [1]. The numerous chiral isomers accessible from this scaffold provide a broad patent landscape, offering strong intellectual property protection for new drug candidates.

Application
Selection Property
Validation Focus
HBV antigen inhibition research
Spiro[3.3]heptane building block with 6,6-dimethyl motif
HBsAg/HBeAg inhibition assay in cell models
Lead optimization studies
Fsp³ and lipophilicity modulation via geminal dimethyl
ADME profiling and solubility assessment
3D fragment library synthesis
Rigid non-planar carboxylic acid core
Fragment screening and binding interaction studies
Patent space exploration
High chiral isomer diversity (18 isomers)
Structural novelty assessment and IP landscape mapping

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